molecular formula C13H18N2O3S B5410475 4-methyl-3-(1-piperidinylcarbonyl)benzenesulfonamide

4-methyl-3-(1-piperidinylcarbonyl)benzenesulfonamide

Cat. No.: B5410475
M. Wt: 282.36 g/mol
InChI Key: GYMKGLMZBUNEEB-UHFFFAOYSA-N
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Description

4-methyl-3-(1-piperidinylcarbonyl)benzenesulfonamide is a chemical compound with the linear formula C12H12N2O2S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C12H12N2O2S . The molecular weight of this compound is 248.306 .

Safety and Hazards

The specific safety and hazard information for 4-methyl-3-(1-piperidinylcarbonyl)benzenesulfonamide was not found in the search results. Sigma-Aldrich provides this product to researchers and notes that the buyer assumes responsibility to confirm product identity and/or purity . All sales are final and Sigma-Aldrich makes no representation or warranty with respect to this product .

Future Directions

The future directions for research on 4-methyl-3-(1-piperidinylcarbonyl)benzenesulfonamide are not explicitly mentioned in the search results. Given its presence in a collection of rare and unique chemicals provided by Sigma-Aldrich , it may be of interest in various research fields. Further studies could explore its potential applications, synthesis methods, and mechanisms of action.

Properties

IUPAC Name

4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-10-5-6-11(19(14,17)18)9-12(10)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3,(H2,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMKGLMZBUNEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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